2,3,4,5,6-Pentamethylbenzyl acetate
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Overview
Description
2,3,4,5,6-Pentamethylbenzyl acetate is an organic compound with the molecular formula C14H20O2. It is a derivative of benzyl acetate where the benzene ring is substituted with five methyl groups. This compound is known for its distinctive aromatic properties and is used in various applications, including as a fragrance ingredient.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentamethylbenzyl acetate can be synthesized through the esterification of 2,3,4,5,6-pentamethylbenzyl alcohol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The general reaction scheme is as follows:
2,3,4,5,6-Pentamethylbenzyl alcohol+Acetic acidH2SO42,3,4,5,6-Pentamethylbenzyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentamethylbenzyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,3,4,5,6-pentamethylbenzyl alcohol and acetic acid.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 2,3,4,5,6-Pentamethylbenzyl alcohol and acetic acid.
Oxidation: 2,3,4,5,6-Pentamethylbenzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,5,6-Pentamethylbenzyl acetate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its aromatic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethylbenzyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release 2,3,4,5,6-pentamethylbenzyl alcohol, which can further interact with biological molecules. The aromatic ring and methyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Lacks the methyl substitutions on the benzene ring, resulting in different chemical and physical properties.
2,3,4,5,6-Pentamethylbenzyl alcohol: The alcohol precursor to the acetate, with different reactivity and applications.
2,3,4,5,6-Pentamethylbenzoic acid: An oxidation product with distinct chemical behavior.
Uniqueness
2,3,4,5,6-Pentamethylbenzyl acetate is unique due to the presence of five methyl groups on the benzene ring, which significantly alters its chemical reactivity and physical properties compared to its non-methylated counterparts. This substitution pattern enhances its stability and aromatic characteristics, making it valuable in specific industrial and research applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)11(4)14(7-16-13(6)15)12(5)10(8)3/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCNHWRRXKSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-85-7 |
Source
|
Record name | 2,3,4,5,6-PENTAMETHYLBENZYL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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